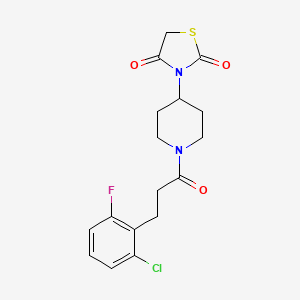

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Beschreibung

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound featuring a thiazolidine-2,4-dione (TZD) core fused with a piperidin-4-yl group substituted with a 3-(2-chloro-6-fluorophenyl)propanoyl moiety. The TZD scaffold is well-documented for its role in modulating kinase activity and metabolic pathways, with structural analogs explored for anticancer, antidiabetic, and anti-inflammatory applications . The chloro-fluoro substitution on the phenyl ring and the propanoyl-piperidine linkage likely influence its pharmacokinetic properties, including solubility, bioavailability, and target binding affinity.

Eigenschaften

IUPAC Name |

3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O3S/c18-13-2-1-3-14(19)12(13)4-5-15(22)20-8-6-11(7-9-20)21-16(23)10-25-17(21)24/h1-3,11H,4-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHADYIJVENCUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=C(C=CC=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This can be achieved through the reaction of cysteine with an appropriate aldehyde or ketone under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the 2-chloro-6-fluorophenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Formula

The structural representation can be summarized as follows:

Chemistry

Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex molecules. Its unique functional groups allow for various modifications, making it valuable in synthetic organic chemistry.

Biology

Bioactive Compound Investigation : Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have shown that derivatives of thiazolidinediones often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition.

- Anticancer Properties : In vitro studies reveal that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Medicine

Therapeutic Potential : The compound is being explored for its therapeutic applications in treating diseases such as cancer and infections. Its mechanism of action may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors may lead to altered cellular signaling pathways, contributing to its therapeutic effects.

Industry

Material Development and Catalysis : In industrial applications, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions. Its ability to undergo various chemical transformations makes it suitable for diverse industrial processes.

Uniqueness

The unique combination of functional groups in 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione distinguishes it from similar compounds. This uniqueness enhances its potential as a research subject in medicinal chemistry and drug development.

Case Studies

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazolidinedione derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases.

- Anticancer Efficacy Research : In vitro studies on cancer cell lines demonstrated that derivatives with structural similarities induced apoptosis through caspase activation pathways. These findings support further exploration of this compound's anticancer potential.

- Synthesis Optimization Case : Research focused on optimizing synthetic routes for producing this compound highlighted the importance of reaction conditions (temperature, pressure) on yield and purity. Enhanced methods included continuous flow chemistry techniques that improved efficiency.

Wirkmechanismus

The mechanism of action of 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The provided evidence highlights several structurally related TZD derivatives developed by Yakult Honsha (e.g., YPC-21440, YPC-21817), which share the TZD core but differ in substituents and biological targets. Below is a comparative analysis:

Table 1: Structural Comparison of TZD Derivatives

Key Differences and Implications

Core Heterocycle: The target compound uses a piperidine ring linked to the TZD core, while YPC-series compounds incorporate an imidazo[1,2-b]pyridazine ring. The latter enhances π-π stacking interactions with kinase ATP-binding pockets, improving potency against Pim kinases .

Substituent Effects :

- The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the 3-fluoro-4-piperazinylphenyl groups in YPC-21815. Chloro substituents typically enhance lipophilicity and metabolic stability, whereas fluorine improves bioavailability .

- The absence of a methanesulfonate salt (as in YPC-21440 MsOH) in the target compound suggests lower aqueous solubility compared to YPC derivatives.

Biological Activity: YPC compounds exhibit nanomolar IC₅₀ values against Pim-1/2/3 kinases (e.g., YPC-21817: IC₅₀ = 1.2–3.8 nM), attributed to their imidazo-pyridazine cores and optimized piperazinyl substituents . Its chloro-fluoro-phenyl group may enhance selectivity for targets sensitive to halogen bonding.

Research Findings and Limitations

- However, YPC analogs are dissolved in DMSO or 5% glucose for in vitro/in vivo studies, implying similar solubility challenges for the target compound due to its hydrophobic aryl and piperidine groups .

- Target Specificity : Unlike YPC compounds (explicitly tested against Pim kinases), the target compound’s mechanism of action is speculative. Its unique substitution pattern may redirect activity toward other kinases or nuclear receptors (e.g., PPARγ).

Biologische Aktivität

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine core, which is known for its diverse biological activities. The presence of a chloro-fluorophenyl group enhances its lipophilicity and may contribute to its interaction with biological targets. Its molecular formula is with a molecular weight of 368.8 g/mol .

The biological activity of thiazolidinediones, including this compound, is primarily attributed to their ability to modulate various enzymatic pathways:

- Inhibition of Enzymes : Thiazolidinedione derivatives have been shown to inhibit enzymes such as aldose reductase and lipoxygenase, which are involved in inflammatory processes and metabolic disorders .

- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties by reducing lipid peroxidation and scavenging free radicals .

- Antimicrobial Properties : Research indicates that thiazolidine derivatives can possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antimicrobial Activity

A study evaluated the antibacterial effects of thiazolidine derivatives, including 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione. The results indicated that compounds with similar structures exhibited MIC values as low as 3.91 mg/L against various bacterial strains .

Antidiabetic Effects

Thiazolidinediones are primarily known for their antidiabetic effects through the activation of peroxisome proliferator-activated receptors (PPARs). This compound may enhance insulin sensitivity and regulate glucose metabolism, making it a candidate for diabetes management .

Case Studies and Research Findings

- Synthesis and Evaluation : In a study by Badiger et al., novel thiazolidinedione derivatives were synthesized and screened for biological activity. The most active compounds showed significant inhibition of enzymatic activity linked to diabetes and inflammation .

- Structure-Activity Relationship (SAR) : Analysis of various thiazolidinedione derivatives has revealed that structural modifications can significantly influence their biological activity. For instance, the introduction of specific functional groups has been associated with enhanced enzyme inhibition and antimicrobial properties .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of thiazolidinediones to their molecular targets. These studies help elucidate the mechanisms by which these compounds exert their biological effects .

Summary of Biological Activities

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

Methodological Answer: Synthesis routes should prioritize regioselectivity and functional group compatibility. Multi-step processes involving acylation of the piperidine core followed by thiazolidine-2,4-dione cyclization are common. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Purification via column chromatography or recrystallization is critical for isolating intermediates .

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer: Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. X-ray crystallography may resolve stereochemical ambiguities. For purity assessment, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. What initial biological assays are recommended to evaluate its bioactivity?

Methodological Answer: Begin with in vitro enzyme inhibition assays (e.g., kinases, phosphatases) due to the thiazolidinedione moiety’s known interactions. Use microbial growth inhibition tests (MIC assays) for antimicrobial screening. Dose-response curves (IC/EC) should be generated with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Methodological Answer: Implement continuous flow chemistry to enhance reaction control and reduce degradation of unstable intermediates. Use catalysts like Pd/C or Grubbs catalyst for selective coupling steps. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to adjust parameters dynamically .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Methodological Answer: Perform comparative molecular field analysis (CoMFA) to identify substituent effects on bioactivity. Validate hypotheses by synthesizing derivatives with targeted modifications (e.g., halogen substitution at the 2-chloro-6-fluorophenyl group). Cross-reference data with computational docking studies to correlate binding affinity with experimental results .

Q. What experimental approaches can elucidate the compound’s reactivity under varying pH conditions?

Methodological Answer: Conduct pH-dependent stability studies using UV-Vis spectroscopy to track degradation kinetics. Isotopic labeling (e.g., ) can trace hydrolysis pathways. Pair with DFT calculations to model transition states and identify pH-sensitive functional groups (e.g., the propanoyl-piperidine linkage) .

Q. How to address compound instability during long-term storage for biological assays?

Methodological Answer: Store lyophilized samples under inert atmosphere (argon) at -80°C. For solution-phase storage, use deuterated DMSO to minimize hydrolysis. Regularly validate stability via LC-MS over 6-month intervals. Adjust buffer systems (e.g., citrate buffer for pH 4–6) to match experimental conditions .

Q. What computational tools are effective for predicting its pharmacokinetic properties?

Methodological Answer: Employ molecular dynamics simulations (e.g., GROMACS) to study membrane permeability. Use QSAR models trained on thiazolidinedione derivatives to predict logP and plasma protein binding. Validate predictions with in vitro Caco-2 cell assays for intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.